1-Bromo-2-(2,2-dimethylpropyl)benzene
Overview
Description
1-Bromo-2-(2,2-dimethylpropyl)benzene, also known as 1-bromo-2-neopentylbenzene, is an organic compound with the molecular formula C11H15Br. It is a brominated aromatic hydrocarbon, characterized by a benzene ring substituted with a bromine atom and a neopentyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2,2-dimethylpropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2,2-dimethylpropyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2,2-dimethylpropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (for hydroxylation) and sodium cyanide (for cyanation).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, dimethyl sulfoxide (DMSO) as a solvent, typically at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, often at room temperature or slightly elevated temperatures.
Major Products Formed:
Hydroxylation: 2-(2,2-dimethylpropyl)phenol
Cyanation: 2-(2,2-dimethylpropyl)benzonitrile
Oxidation: 2-(2,2-dimethylpropyl)benzaldehyde or 2-(2,2-dimethylpropyl)benzoic acid
Reduction: 2-(2,2-dimethylpropyl)benzene
Scientific Research Applications
1-Bromo-2-(2,2-dimethylpropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Mechanism of Action
The mechanism of action of 1-bromo-2-(2,2-dimethylpropyl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-Bromo-2,2-dimethylpropane (Neopentyl bromide): Similar in structure but lacks the aromatic benzene ring.
1-Bromo-4-(2,2-dimethylpropyl)benzene: Similar structure but with the bromine atom in the para position relative to the neopentyl group.
1-Bromo-2-isopropylbenzene: Similar structure but with an isopropyl group instead of a neopentyl group.
Uniqueness: 1-Bromo-2-(2,2-dimethylpropyl)benzene is unique due to the presence of both a bulky neopentyl group and a bromine atom on the benzene ring. This combination imparts distinct reactivity and steric effects, making it valuable for specific synthetic applications and mechanistic studies .
Properties
IUPAC Name |
1-bromo-2-(2,2-dimethylpropyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-11(2,3)8-9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOQVUNTVNFDKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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